molecular formula C39H72N16O12 B1599419 Glicentin (62-69) CAS No. 81117-26-2

Glicentin (62-69)

Cat. No. B1599419
CAS RN: 81117-26-2
M. Wt: 957.1 g/mol
InChI Key: DMTKKZYZRXIJAU-IHEWHSJKSA-N
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Description

Molecular Structure Analysis

The molecular structure of Glicentin (62-69) corresponds to the C-terminal octapeptide. It shares sequence similarity with oxyntomodulin and glucagon. Further structural details, such as secondary structures or specific binding sites, require additional investigation .

Scientific Research Applications

Glicentin Biogenesis and Physiological Roles

Glicentin, a proglucagon-derived peptide, is primarily produced in the L-intestinal cells. It has garnered research interest due to its roles in intestinal physiology and glucose metabolism, indicating its potential relevance in gastrointestinal and metabolic disorders. Recent advancements in specific detection methods for glicentin have opened new avenues for understanding its physiology and potential clinical applications (Raffort et al., 2017).

Glicentin in Obesity and Metabolic Disorders

A study exploring serum glicentin concentrations in individuals with obesity found that patients with severe or morbid obesity exhibited significantly lower fasting serum concentrations of glicentin compared to subjects with normal body mass index. This discovery suggests the potential of glicentin as a marker or player in obesity and metabolic-related disorders, highlighting its role in metabolic diseases (Raffort et al., 2018).

Glicentin Variations Post-Bariatric Surgery

Research on glicentin variations after bariatric surgery revealed that fasting glicentin levels increased progressively post-surgery. This increase did not correlate with modifications in anthropometric, glycemic, or lipid parameters, suggesting glicentin's potential as a marker of physiological changes after bariatric surgery (Raffort et al., 2017).

properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72N16O12/c1-4-19(2)30(37(65)49-20(3)38(66)67)55-36(64)26(18-29(45)58)54-35(63)25(17-28(44)57)53-32(60)22(11-6-8-14-41)51-34(62)24(16-27(43)56)52-33(61)23(12-9-15-48-39(46)47)50-31(59)21(42)10-5-7-13-40/h19-26,30H,4-18,40-42H2,1-3H3,(H2,43,56)(H2,44,57)(H2,45,58)(H,49,65)(H,50,59)(H,51,62)(H,52,61)(H,53,60)(H,54,63)(H,55,64)(H,66,67)(H4,46,47,48)/t19-,20-,21-,22-,23-,24-,25-,26-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTKKZYZRXIJAU-IHEWHSJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72N16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40230905
Record name Glicentin (62-69)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

957.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glicentin (62-69)

CAS RN

81117-26-2
Record name Glicentin (62-69)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081117262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glicentin (62-69)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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